(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
CAS No.: 1240590-90-2
Cat. No.: VC11689766
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240590-90-2 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | (E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
| Standard InChI | InChI=1S/C14H18N2O/c1-12-11-15-9-10-16(12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ |
| Standard InChI Key | KYHWGZIOFZRZHA-BQYQJAHWSA-N |
| Isomeric SMILES | CC1CNCCN1C(=O)/C=C/C2=CC=CC=C2 |
| SMILES | CC1CNCCN1C(=O)C=CC2=CC=CC=C2 |
| Canonical SMILES | CC1CNCCN1C(=O)C=CC2=CC=CC=C2 |
Introduction
(2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of propenones. It features a phenyl group and a 2-methylpiperazin-1-yl moiety attached to a propenone backbone. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of (2E)-1-(2-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one would typically involve condensation reactions between appropriate precursors, such as a piperazine derivative and a phenylacryloyl chloride or similar compounds. The specific synthesis route would depend on the availability of starting materials and the desired yield and purity.
Spectroscopic Characterization
Characterization of this compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These methods help confirm the structure by identifying specific functional groups and molecular fragments.
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1H NMR: Would show signals corresponding to the phenyl ring, piperazine protons, and the olefinic protons.
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13C NMR: Would provide information about the carbon skeleton, including the carbonyl carbon and the aromatic carbons.
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IR Spectroscopy: Would indicate the presence of a carbonyl group and aromatic rings.
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MS: Would confirm the molecular weight and fragmentation pattern.
Potential Applications
Compounds with similar structures are often explored for their biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of a piperazine ring, which is common in many drugs, suggests potential for interaction with biological targets.
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